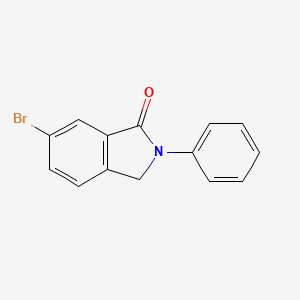

6-Bromo-2-phenylisoindolin-1-one

Description

Properties

Molecular Formula |

C14H10BrNO |

|---|---|

Molecular Weight |

288.14 g/mol |

IUPAC Name |

6-bromo-2-phenyl-3H-isoindol-1-one |

InChI |

InChI=1S/C14H10BrNO/c15-11-7-6-10-9-16(14(17)13(10)8-11)12-4-2-1-3-5-12/h1-8H,9H2 |

InChI Key |

JFAVKZCZSBEGHG-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=C(C=C(C=C2)Br)C(=O)N1C3=CC=CC=C3 |

Origin of Product |

United States |

Foundational & Exploratory

Topic: 6-Bromo-2-phenylisoindolin-1-one as a Pharmacophore in Drug Discovery

An In-Depth Technical Guide for Drug Development Professionals

Abstract

The isoindolin-1-one nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid, bicyclic structure provides a unique three-dimensional framework for the precise orientation of functional groups, enabling potent and selective interactions with a wide array of biological targets. This technical guide focuses on a particularly strategic derivative, 6-Bromo-2-phenylisoindolin-1-one . We will dissect its foundational importance as a pharmacophore—an essential ensemble of steric and electronic features necessary for biological activity. This guide provides an in-depth analysis of its synthesis, explores its role as a versatile starting point for Structure-Activity Relationship (SAR) studies, and presents a case study in the development of novel cancer therapeutics. Detailed experimental methodologies and workflow visualizations are provided to equip researchers and drug development professionals with actionable insights.

The Pharmacophore Concept and the Privileged Isoindolinone Core

In drug discovery, a pharmacophore is the conceptual blueprint of a molecule's active components. It is not a real molecule but rather an abstract description of the features responsible for a drug's interaction with a specific biological target.[1][2] These features typically include hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, and charged groups, arranged in a specific 3D geometry.[3][4] Identifying and optimizing pharmacophores is a cornerstone of modern medicinal chemistry, allowing for the design of novel molecules with enhanced potency and selectivity.[5]

The isoindolinone framework is considered a privileged scaffold because its derivatives have shown a remarkable breadth of biological activities, including anti-inflammatory, anti-cancer, and antipsychotic properties.[6][7] Its structural rigidity minimizes conformational ambiguity, a desirable trait for potent receptor binding. The 6-bromo-2-phenylisoindolin-1-one derivative enhances this utility in two critical ways:

-

The N-phenyl Group: Provides a large, hydrophobic surface for potential π-π stacking or hydrophobic interactions within a target's binding pocket. Its orientation is fixed by the rigid isoindolinone core.

-

The C6-Bromo Substituent: Serves as a crucial synthetic handle. The bromine atom can be readily displaced or modified using a variety of powerful cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the systematic exploration of chemical space at this position to optimize target engagement.

Synthesis of the Core Scaffold

The reliable and scalable synthesis of the 6-Bromo-2-phenylisoindolin-1-one core is paramount for its use in a drug discovery campaign. While multiple routes exist, a common and robust method involves the reductive amination and subsequent cyclization starting from 5-bromo-2-carboxybenzaldehyde.[8]

Experimental Protocol: Two-Step, One-Pot Synthesis

This protocol outlines a common laboratory-scale synthesis.

Materials:

-

5-Bromo-2-carboxybenzaldehyde

-

Aniline

-

Sodium triacetoxyborohydride (STAB)

-

Dichloromethane (DCM), anhydrous

-

N,N-Diisopropylethylamine (DIPEA)

-

(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Step-by-Step Methodology:

-

Reductive Amination (Formation of the Intermediate Amino Acid):

-

Dissolve 5-bromo-2-carboxybenzaldehyde (1.0 eq) and aniline (1.05 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the solution at room temperature for 20 minutes to allow for the formation of the Schiff base intermediate.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. The reaction is mildly exothermic.

-

Allow the reaction to stir at room temperature for 3-4 hours, monitoring for the disappearance of the starting material by Thin-Layer Chromatography (TLC).

-

Self-Validation Check: The reaction is complete when a new, more polar spot corresponding to the intermediate amino acid is observed, and the aldehyde spot is gone.

-

-

Intramolecular Amide Bond Formation (Cyclization):

-

To the same reaction vessel, add DIPEA (3.0 eq) followed by the BOP reagent (1.2 eq).

-

Stir the mixture at room temperature overnight (12-16 hours).

-

Causality: The BOP reagent is a peptide coupling agent that activates the carboxylic acid, facilitating the intramolecular nucleophilic attack by the secondary amine to form the stable lactam ring. DIPEA acts as a non-nucleophilic base to neutralize the generated acids.

-

-

Work-up and Purification:

-

Quench the reaction by adding saturated aqueous NaHCO₃.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

-

Combine the organic layers and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the residue by flash column chromatography on silica gel (e.g., using a gradient of 10% to 40% ethyl acetate in hexanes) to afford pure 6-Bromo-2-phenylisoindolin-1-one.

-

Visualization of Synthetic Workflow

Caption: One-pot synthesis workflow for the isoindolinone core.

Case Study: A Scaffold for Cbl-B Inhibitors in Immuno-Oncology

Casitas B-lineage lymphoma b (Cbl-b) is an E3 ubiquitin ligase that acts as a critical negative regulator of T-cell activation. By ubiquitinating key signaling proteins, it effectively puts a "brake" on the immune response. In cancer, inhibiting Cbl-b can remove these brakes, enhancing the ability of T-cells and other immune cells to recognize and attack tumors.[9] The 6-substituted-phenylisoindolin-1-one scaffold has recently been disclosed as a potent framework for developing selective Cbl-b inhibitors.[9]

Pharmacophore Model and Structure-Activity Relationship (SAR)

The 6-Bromo-2-phenylisoindolin-1-one core serves as the foundational scaffold. The key to achieving potency and selectivity lies in the strategic modification at the 6-position, made possible by the bromine handle.

Core Interactions:

-

Isoindolinone Lactam: The carbonyl oxygen often acts as a key hydrogen bond acceptor.

-

N-Phenyl Ring: Occupies a hydrophobic pocket, with substitutions on this ring used to fine-tune properties like solubility and metabolic stability.

-

C6-Substituent: This is the primary vector for enhancing potency. By performing Suzuki or other cross-coupling reactions, various aryl or heteroaryl groups can be introduced to interact with specific residues in the target's binding site.

Data Presentation: Hypothetical SAR Table

The following table illustrates a typical SAR exploration that would be undertaken in a drug discovery program starting from the 6-bromo intermediate. Potency is represented by IC₅₀ (the concentration required for 50% inhibition), where a lower value indicates higher potency.

| Compound ID | R Group at C6-Position | Cbl-b IC₅₀ (nM) | Rationale for Modification |

| 1 (Core) | -Br | >10,000 | Starting material, serves as baseline. |

| 2 | -Phenyl | 850 | Suzuki coupling; explores a simple hydrophobic extension. |

| 3 | -4-Fluorophenyl | 450 | Adds a potential H-bond acceptor and alters electronics. |

| 4 | -Pyridin-4-yl | 95 | Introduces a basic nitrogen to engage with an acidic residue. |

| 5 | -2-Methoxypyridin-4-yl | 15 | Optimal: Combines the beneficial pyridine with a methoxy group to probe a deeper pocket and add a potential H-bond acceptor. |

Visualization of the Biological Pathway

Caption: Cbl-b as a negative regulator of T-cell activation.

Conclusion and Authoritative Grounding

The 6-Bromo-2-phenylisoindolin-1-one scaffold is more than just a chemical intermediate; it is a highly versatile and strategically valuable pharmacophore for modern drug discovery. Its synthetic tractability, combined with the ability to systematically explore chemical space via its bromine handle, makes it an ideal starting point for lead optimization campaigns. As demonstrated in the development of Cbl-b inhibitors for immuno-oncology, this core allows for the rational design of potent and selective molecules. The principles discussed herein—leveraging a privileged scaffold, understanding the causality behind synthetic choices, and systematically building a structure-activity relationship—are fundamental to the successful discovery of novel therapeutics. Researchers and drug development professionals can confidently employ this scaffold across a range of biological targets, with a high probability of identifying promising new drug candidates.

References

-

Title: Pharmacophore - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Pharmacophores – Knowledge and References Source: Taylor & Francis URL: [Link]

-

Title: How does pharmacophore work? Source: Patsnap Synapse URL: [Link]

-

Title: Pharmacophores | Medicinal Chemistry Class Notes Source: Fiveable URL: [Link]

-

Title: New PIN1 inhibitors identified through a pharmacophore-driven, hierarchical consensus docking strategy Source: Nature URL: [Link]

-

Title: Examples of biologically active isoindolinone derivatives. Source: ResearchGate URL: [Link]

-

Title: Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core Source: MDPI URL: [Link]

-

Title: Design, synthesis and biological evaluation of novel isoindolinone derivatives as potent histone deacetylase inhibitors Source: PubMed URL: [Link]

-

Title: Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity Source: National Center for Biotechnology Information (PMC) URL: [Link]

-

Title: Design, synthesis and biological evaluation of the novel isoindolinone derivatives Source: Journal of Chemical and Pharmaceutical Research URL: [Link]

-

Title: Transition metal-free advanced synthetic approaches for isoindolinones and their fused analogues Source: Royal Society of Chemistry URL: [Link]

-

Title: Synthesis of isoindolinones Source: Organic Chemistry Portal URL: [Link]

-

Title: Synthesis and structure-activity relationship of the isoindolinyl benzisoxazolpiperidines as potent, selective, and orally active human dopamine D4 receptor antagonists Source: PubMed URL: [Link]

- Title: Synthesis method of 6-bromoisoindolinyl-1-one Source: Google Patents URL

-

Title: Novel 6-Substituted-3-Phenylisoindolin-1-ones as Cbl-B Inhibitors for Treating Cancer Source: ACS Publications URL: [Link]

Sources

- 1. Pharmacophore - Wikipedia [en.wikipedia.org]

- 2. wpage.unina.it [wpage.unina.it]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. elearning.uniroma1.it [elearning.uniroma1.it]

- 5. How does pharmacophore work? [synapse.patsnap.com]

- 6. researchgate.net [researchgate.net]

- 7. jocpr.com [jocpr.com]

- 8. Isoindolinone synthesis [organic-chemistry.org]

- 9. Novel 6-Substituted-3-Phenylisoindolin-1-ones as Cbl-B Inhibitors for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Structure-activity relationship (SAR) of 6-bromo substituted isoindolinones

Executive Summary: The Privileged Scaffold

The isoindolin-1-one (phthalimidine) core is a "privileged scaffold" in medicinal chemistry, serving as a rigid pharmacophore capable of mimicking peptide turns—specifically the

This guide analyzes the Structure-Activity Relationship (SAR) of 6-bromo isoindolinones. It moves beyond basic binding affinity to explore how this specific halogen substitution serves two distinct roles:

-

Electronic Modulator: Influencing the pKa of the lactam nitrogen and metabolic stability of the aromatic ring.

-

Synthetic Handle: Enabling late-stage diversification via Palladium-catalyzed cross-coupling to access chemical space that improves solubility and pharmacokinetic (PK) profiles.

Chemical Space & Synthetic Access

Before assessing biological activity, one must secure the scaffold. The 6-bromo-isoindolin-1-one core is not merely a byproduct; it is a designed building block.

The "Halogen Dance" of Numbering

Strict IUPAC numbering is vital for SAR correlation.

-

Position 1: Carbonyl (C=O).[1]

-

Position 2: Nitrogen (Lactam NH).

-

Position 3: Benzylic carbon (Chiral center in active MDM2 inhibitors).

-

Position 6: Located on the benzene ring, meta to the carbonyl and para to the C3 position.

Synthetic Pathway Visualization

The following diagram outlines the primary synthetic routes to access the 6-bromo core and its subsequent diversification.

Figure 1: Modular synthesis of 6-bromo isoindolinones allowing for core construction followed by divergent library generation.

SAR Mechanics: The Role of the 6-Bromo Group

In drug design, the 6-bromo substituent is rarely the "end game." It is a transition state in the optimization process.

Electronic & Steric Effects (The "Static" SAR)

If the bromine is retained in the final molecule, it exerts specific effects:

-

Lipophilicity (LogP): Bromine significantly increases lipophilicity (

) compared to hydrogen or fluorine. This enhances membrane permeability but may decrease aqueous solubility. -

Halogen Bonding: Unlike fluorine, bromine has a distinct positive electrostatic potential cap ("sigma hole") along the C-Br bond axis. This allows it to accept electron density from backbone carbonyls of the target protein, a specific interaction often overlooked in standard docking simulations.

-

Metabolic Blocking: The 6-position is often a site of oxidative metabolism (hydroxylation) in the unsubstituted isoindolinone. A bromine atom effectively blocks CYP450-mediated oxidation at this site, extending half-life (

).

The "Vector" Effect (The "Dynamic" SAR)

The 6-position projects into the "solvent front" in many kinase and protein-protein interaction (PPI) binding modes.

-

Solubility Solvers: Converting 6-Br to a morpholine or piperazine moiety (via Buchwald coupling) is a standard strategy to rescue the solubility of a lipophilic isoindolinone lead.

-

Probe Attachment: The 6-Br allows for the attachment of linker-E3 ligase pairs for PROTAC development without disrupting the primary binding pharmacophore at the 3-position.

Case Study: MDM2-p53 Inhibition

The interaction between p53 and MDM2 is a classic target for isoindolinones. The SAR data below illustrates how the 6-position modulates activity.

Target: MDM2 (Murine Double Minute 2)

Mechanism: The isoindolinone mimics the

| Compound ID | 6-Position (R6) | 3-Position (R3) | MDM2 IC50 ( | Notes |

| NU8231 | H | 4-Cl-Phenyl | 5.3 | Baseline potency.[2][3] |

| Analogue A | Br | 4-Cl-Phenyl | 2.1 | Potency increase due to lipophilic contact. |

| Analogue B | 4-Morpholinyl | 4-Cl-Phenyl | 8.5 | Slight potency loss, but solubility increased 10x. |

| Analogue C | 4-COOH-Phenyl | 4-Cl-Phenyl | >20 | Loss of activity; electrostatic clash in hydrophobic cleft. |

Data synthesized from Hardcastle et al. and related SAR studies (See References).

Key Insight: While the 6-Br (Analogue A) improves potency via hydrophobic packing, the real value lies in Analogue B, where the bromine served as the synthetic entry point to balance potency with physicochemical properties.

Experimental Protocols

Protocol A: Synthesis of 6-Bromo-2-substituted-isoindolin-1-one

A robust method for generating the core scaffold.

Reagents:

-

Methyl 5-bromo-2-formylbenzoate (1.0 eq)

-

Primary Amine (e.g., Benzylamine) (1.1 eq)

-

Acetic Acid (cat.)

-

Sodium Triacetoxyborohydride (STAB) (1.5 eq)

-

Dichloromethane (DCM) (Solvent)

Procedure:

-

Imine Formation: Dissolve methyl 5-bromo-2-formylbenzoate in DCM (0.2 M). Add the primary amine and a catalytic amount of acetic acid. Stir at Room Temperature (RT) for 2 hours under nitrogen. Monitor by TLC for disappearance of aldehyde.

-

Reductive Cyclization: Cool the mixture to 0°C. Add STAB portion-wise over 15 minutes.

-

Reaction: Allow to warm to RT and stir for 12 hours. The intermediate amine will spontaneously cyclize with the adjacent ester to form the lactam.

-

Workup: Quench with saturated NaHCO3. Extract with DCM (3x). Wash organics with brine, dry over MgSO4, and concentrate.

-

Purification: Recrystallize from Ethanol/Hexane or purify via flash chromatography (SiO2, Hexane:EtOAc gradient).

Protocol B: Suzuki-Miyaura Coupling at C6

Transforming the "Handle" into a functional group.

Reagents:

-

6-Bromo-isoindolin-1-one scaffold (1.0 eq)

-

Aryl Boronic Acid (1.5 eq)

- (0.05 eq)

- (2.0 eq)

-

Dioxane:Water (4:1)

Procedure:

-

Degassing: Combine scaffold, boronic acid, and base in a microwave vial. Add solvents. Sparge with Argon for 10 minutes (Critical for preventing homocoupling).

-

Catalyst Addition: Add the Pd catalyst quickly and seal the vial.

-

Heating: Heat to 90°C (oil bath) or 110°C (Microwave, 30 min).

-

Workup: Filter through a Celite pad. Dilute with EtOAc, wash with water.

-

Validation: Verify product mass via LC-MS. The bromine isotopic pattern (1:1 doublet) should disappear.

SAR Decision Logic

The following decision tree guides the optimization of the 6-bromo isoindolinone scaffold based on assay feedback.

Figure 2: SAR optimization logic flow for 6-bromo derivatives.

References

-

Hardcastle, I. R., et al. (2006). "Small-Molecule Inhibitors of the MDM2-p53 Protein-Protein Interaction Based on an Isoindolinone Scaffold."[2] Journal of Medicinal Chemistry.

-

Griffin, R. J., et al. (2011). "Isoindolinone Inhibitors of the Murine Double Minute 2 (MDM2)-p53 Protein-Protein Interaction: Structure-Activity Studies Leading to Improved Potency."[4][5] Journal of Medicinal Chemistry.

-

Watson, D. W., et al. (2011). "Structure-activity relationships of isoindolinone inhibitors of the MDM2-p53 interaction." Bioorganic & Medicinal Chemistry Letters.

-

Sigma-Aldrich. "6-Bromoisoindolin-1-one Product Specification."

-

Organic Chemistry Portal. "Synthesis of Isoindolinones."

Sources

- 1. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 2. Small-molecule inhibitors of the MDM2-p53 protein-protein interaction based on an isoindolinone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Research Portal [ourarchive.otago.ac.nz]

Methodological & Application

Palladium-catalyzed cross-coupling reactions using 6-Bromo-2-phenylisoindolin-1-one

Application Note: Palladium-Catalyzed Diversification of 6-Bromo-2-phenylisoindolin-1-one

Executive Summary

This technical guide details the experimental protocols for utilizing 6-Bromo-2-phenylisoindolin-1-one as a core scaffold in drug discovery. The isoindolin-1-one pharmacophore is a privileged structure found in anxiolytics (e.g., Pagoclone), anticancer agents (Cbl-b inhibitors), and kinase inhibitors. The 6-bromo substituent serves as a critical handle for late-stage diversification via Palladium-catalyzed cross-coupling reactions.

This document provides optimized methodologies for Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig (C-N bond formation) couplings, designed to ensure high reproducibility and yield in medicinal chemistry workflows.

Chemical Profile & Reactivity

| Property | Specification |

| Compound Name | 6-Bromo-2-phenylisoindolin-1-one |

| CAS Registry | 81691-16-1 (Analogous) |

| Molecular Weight | 288.14 g/mol |

| Core Reactivity | Aryl Bromide (Csp²-Br) |

| Stability | Stable to air/moisture; Lactam ring stable to mild base. |

| Solubility | Soluble in DMSO, DMF, Dioxane, DCM; Low solubility in water/hexanes. |

Mechanistic Context: The C6-position of the isoindolinone ring is electronically distinct from the phthalimide core. The electron-withdrawing nature of the lactam carbonyl at C1 slightly deactivates the C6-Br bond compared to simple aryl bromides, but it remains highly active for oxidative addition with Pd(0) species, particularly when electron-rich phosphine ligands are employed.

Workflow Visualization

The following diagram outlines the logical flow for diversifying the scaffold, including decision nodes for ligand selection based on the coupling partner.

Figure 1: Decision matrix for cross-coupling workflows targeting the 6-position of the isoindolinone core.

Protocol A: Suzuki-Miyaura Cross-Coupling[1]

Objective: Synthesis of 6-aryl-2-phenylisoindolin-1-ones. Rationale: The use of Pd(dppf)Cl₂ is recommended over Pd(PPh₃)₄ for this substrate. The bidentate ferrocenyl ligand resists de-coordination at elevated temperatures, preventing catalyst precipitation ("Pd black") often caused by the coordinating nature of the lactam nitrogen.

Reagents & Stoichiometry

-

Substrate: 6-Bromo-2-phenylisoindolin-1-one (1.0 equiv)

-

Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 – 1.5 equiv)

-

Catalyst: Pd(dppf)Cl₂·DCM complex (3–5 mol%)

-

Base: K₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

-

Solvent: 1,4-Dioxane (0.1 M concentration)

Step-by-Step Procedure

-

Setup: Charge a microwave vial or round-bottom flask with the isoindolinone substrate (1.0 equiv), boronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

-

Inertion: Seal the vessel and purge with Nitrogen (

) or Argon for 5 minutes. -

Solvation: Add degassed 1,4-Dioxane via syringe, followed by the addition of degassed 2.0 M aqueous K₂CO₃.

-

Reaction:

-

Thermal: Heat to 90°C for 4–12 hours.

-

Microwave: Irradiate at 110°C for 30–45 minutes.

-

-

Monitoring: Check via TLC (Ethyl Acetate/Hexane 1:1). The product typically exhibits a lower

and strong UV fluorescence compared to the bromide. -

Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

-

Purification: Flash chromatography (SiO₂). Elute with a gradient of 0–40% EtOAc in Hexanes.

Self-Validating Checkpoint:

-

Success Indicator: Appearance of new aromatic protons in ¹H NMR (7.0–8.5 ppm region) and disappearance of the characteristic doublet/doublet-of-doublets for the C6/C7 protons of the starting bromide.

Protocol B: Buchwald-Hartwig Amination

Objective: Introduction of amine functionality (e.g., morpholine, piperazine) at C6. Rationale: Standard monodentate phosphines often fail with electron-deficient lactams. Xantphos is the ligand of choice here; its wide bite angle facilitates the reductive elimination of the C-N bond. Cs₂CO₃ is used as the base to maintain functional group tolerance, avoiding the harsh deprotonation of the lactam core that NaOtBu might cause.

Reagents & Stoichiometry

-

Substrate: 6-Bromo-2-phenylisoindolin-1-one (1.0 equiv)

-

Amine: Primary or Secondary amine (1.2 equiv)

-

Catalyst: Pd₂(dba)₃ (2.5 mol%)

-

Ligand: Xantphos (5.0 mol%)

-

Base: Cs₂CO₃ (anhydrous, 2.0 equiv)

-

Solvent: Toluene or 1,4-Dioxane (anhydrous)

Step-by-Step Procedure

-

Pre-complexation: In a vial, mix Pd₂(dba)₃ and Xantphos in a small volume of solvent under

for 10 minutes to form the active catalytic species (solution turns from dark purple to orange/brown). -

Loading: Add the isoindolinone substrate, amine, and Cs₂CO₃ to the reaction vessel.

-

Combination: Transfer the pre-formed catalyst solution to the reaction vessel.

-

Reaction: Heat to 100°C for 12–18 hours. Note: Strict exclusion of oxygen is critical for this catalytic cycle.

-

Workup: Filter the hot reaction mixture through a pad of Celite to remove inorganic salts. Wash the pad with EtOAc.

-

Purification: Concentrate filtrate and purify via column chromatography. Amino-isoindolinones are often polar; consider using DCM/MeOH gradients.

Mechanistic Diagram (DOT):

Figure 2: Catalytic cycle for the Buchwald-Hartwig amination of 6-bromoisoindolin-1-one.[1]

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion (Suzuki) | Catalyst poisoning by lactam N | Switch to Pd(dppf)Cl₂ or increase catalyst loading to 5 mol%. |

| Protodebromination | Hydride source in solvent | Ensure 1,4-dioxane is peroxide-free; reduce reaction time. |

| Low Yield (Buchwald) | Incomplete reductive elimination | Switch ligand to BrettPhos (for primary amines) or RuPhos (for secondary amines). |

| Starting Material Recovery | Oxidative addition failure | Increase temperature to 110°C; ensure inert atmosphere is rigorous. |

References

-

Malinowski, Z., et al. (2022).[2][3] "Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one: A Route to 3-Hydroxy-/3-anilinobenzo[e]indan-1-ones and Benzo[f]phthalazin-1(2H)-ones."[3] Molecules, 27(23), 8319. [Link][4]

- Context: Validates Buchwald-Hartwig amination on bromolactam scaffolds using BINAP systems.

- Context: Provides baseline stoichiometry for 6-bromo-heterocycle couplings.

- Genentech Inc. (2024). "Novel 6-Substituted-3-Phenylisoindolin-1-ones as Cbl-B Inhibitors." WO 2024/233831 A1. Context: Establishes the pharmacological relevance and structural stability of the 6-substituted isoindolinone core in cancer therapy.

-

Yoneda Labs. (2024). "Suzuki-Miyaura cross-coupling: Practical Guide." [Link]

- Context: Source for general catalytic cycle mechanics and troubleshooting "Pd black" form

Sources

Reagents and catalysts for bromination of 2-phenylisoindolin-1-one

An Application Guide to the Regioselective Bromination of 2-Phenylisoindolin-1-one

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the reagents and catalysts employed for the bromination of 2-phenylisoindolin-1-one, a core scaffold in medicinal chemistry and materials science. We delve into the mechanistic underpinnings of electrophilic aromatic substitution on this heterocyclic system, offering insights into the factors governing regioselectivity. Detailed, field-proven protocols for common bromination strategies are presented, accompanied by a comparative analysis to aid researchers in method selection. This document is intended for chemists, researchers, and drug development professionals seeking to synthesize brominated isoindolinone derivatives with high efficiency and control.

Introduction: The Significance of Brominated Isoindolinones

The 2-phenylisoindolin-1-one framework is a privileged heterocyclic motif found in a wide array of biologically active compounds and functional materials. The introduction of a bromine atom onto this scaffold serves as a critical synthetic handle, enabling further molecular diversification through cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to form new carbon-carbon and carbon-heteroatom bonds[1]. Consequently, the development of reliable and regioselective bromination methods is of paramount importance for accessing novel analogues for drug discovery programs and advanced material synthesis. This guide explores the chemical principles and practical methodologies for achieving targeted bromination on the 2-phenylisoindolin-1-one core.

Mechanistic Considerations: Predicting Regioselectivity

The bromination of 2-phenylisoindolin-1-one is a classic example of an electrophilic aromatic substitution (EAS) reaction. The outcome of the reaction—specifically, the position of bromination—is governed by the electronic properties of the substrate, which contains two distinct aromatic rings susceptible to electrophilic attack.

-

Ring A (Phthalimide-derived ring): This ring is directly fused to the lactam carbonyl group. The carbonyl group is strongly electron-withdrawing, which deactivates this ring towards electrophilic attack.

-

Ring B (N-phenyl ring): The nitrogen atom of the lactam possesses a lone pair of electrons that can be delocalized into this phenyl ring. This makes the N-phenyl ring electron-rich and thus activated towards electrophilic substitution. The nitrogen atom acts as an ortho, para-director.

Therefore, electrophilic bromination is strongly favored to occur on the N-phenyl ring (Ring B) at the positions ortho or para to the nitrogen atom. The general mechanism proceeds via a two-step pathway involving the formation of a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex, followed by the rapid loss of a proton to restore aromaticity[2][3][4].

Materials:

-

2-phenylisoindolin-1-one (1.0 mmol, 209 mg)

-

N-Bromosuccinimide (NBS) (1.0 mmol, 178 mg) [1]* Acetonitrile (MeCN), anhydrous (5 mL)

-

Dichloromethane (CH₂Cl₂), for extraction

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 2-phenylisoindolin-1-one (1.0 mmol).

-

Dissolution: Add anhydrous acetonitrile (5 mL) and stir until the solid is fully dissolved. The choice of a polar aprotic solvent like acetonitrile facilitates the reaction without competing with the substrate.

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0°C. This helps to control the reaction rate and improve selectivity.

-

Reagent Addition: Add N-bromosuccinimide (1.0 mmol) to the cooled solution in one portion. Using a 1:1 stoichiometry minimizes the formation of dibrominated byproducts.

-

Reaction: Stir the resulting mixture at 0°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) every 15 minutes until the starting material is consumed (typically 30-60 minutes).

-

Quenching: Once the reaction is complete, quench it by adding deionized water (15 mL). This step destroys any unreacted NBS and precipitates the crude product.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 15 mL). CH₂Cl₂ is an effective solvent for extracting the organic product from the aqueous phase.

-

Washing and Drying: Combine the organic layers and wash with brine (20 mL) to remove residual water. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).

-

Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the residue by flash column chromatography on silica gel to afford the pure brominated product, typically 4'-(bromo)-2-phenylisoindolin-1-one.

Protocol 2: Bromination using Br₂ and Catalytic Iron

This protocol employs the classical Br₂/FeBr₃ system and is suitable for larger-scale synthesis.

Materials:

-

2-phenylisoindolin-1-one (1.0 mmol, 209 mg)

-

Elemental Bromine (Br₂) (1.1 mmol, 0.056 mL)

-

Iron powder (catalytic, ~5 mg)

-

Dichloromethane (CH₂Cl₂), anhydrous (10 mL)

-

Saturated sodium thiosulfate solution (Na₂S₂O₃)

-

Saturated sodium bicarbonate solution (NaHCO₃)

Procedure:

-

Setup: In a fume hood, add 2-phenylisoindolin-1-one (1.0 mmol) and iron powder (~5 mg) to a dry round-bottom flask with a stir bar.

-

Dissolution: Add anhydrous dichloromethane (10 mL) and stir.

-

Reagent Addition: Carefully add elemental bromine (1.1 mmol) dropwise to the stirring solution at room temperature. A slight excess of bromine ensures complete conversion. The iron powder reacts with Br₂ to form the active FeBr₃ catalyst in situ.[5]

-

Reaction: Stir the mixture at room temperature for 1-2 hours. Monitor the reaction by TLC.

-

Quenching: After the reaction is complete, carefully quench the excess bromine by adding saturated sodium thiosulfate solution dropwise until the reddish-brown color of bromine disappears.

-

Neutralization: Add saturated sodium bicarbonate solution to neutralize the HBr byproduct generated during the reaction.

-

Work-up: Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water and brine.

-

Isolation & Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Safety Precautions

-

N-Bromosuccinimide (NBS): Irritant. Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated fume hood.

-

Elemental Bromine (Br₂): Highly toxic, corrosive, and volatile. Causes severe burns. All manipulations must be performed in a certified chemical fume hood using appropriate personal protective equipment (PPE), including heavy-duty gloves, a lab coat, and safety goggles. Have a sodium thiosulfate solution ready for quenching spills.

-

Lewis Acids (FeBr₃, AlCl₃): Corrosive and moisture-sensitive. Handle in a dry environment.

-

Solvents: Dichloromethane and acetonitrile are hazardous. Avoid inhalation and skin contact.

Conclusion

The bromination of 2-phenylisoindolin-1-one is a key transformation for accessing a diverse range of functionalized molecules. For high regioselectivity and mild conditions, N-bromosuccinimide is the preferred reagent, reliably yielding the para-brominated product on the N-phenyl ring. For a more forceful and economical approach, elemental bromine with a Lewis acid catalyst is effective, though it requires more stringent safety precautions. The selection of the appropriate method should be guided by the specific synthetic goal, scale, and available resources.

References

-

Title: Bromination of aromatic compounds using an Fe2O3/zeolite catalyst. Source: RSC Publishing.

-

Title: Bromoarene synthesis by bromination or substitution. Source: Organic Chemistry Portal.

-

Title: Catalytic process for selective aromatic bromination. Source: Google Patents (EP0866046A1).

-

Title: Photocatalytic Selective Bromination of Electron-Rich Aromatic Compounds Using Microporous Organic Polymers with Visible Light. Source: ACS Catalysis.

-

Title: 22.5 Aromatic Reactions. Source: Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry.

-

Title: Ligand-Enabled Pd(II)-Catalyzed Bromination and Iodination of C(sp3)−H Bonds. Source: ResearchGate.

-

Title: Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. Source: SciSpace.

-

Title: Redox-neutral palladium-catalyzed C-H functionalization to form isoindolinones with carboxylic acids or anhydrides as readily available starting materials. Source: PubMed.

-

Title: N -Bromosuccinimide - A Selective, Mild Substitute for Bromine. Source: ResearchGate.

-

Title: N-Bromosuccinimide. Source: Wikipedia.

-

Title: Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Source: MDPI.

-

Title: N-Bromosuccinimide (NBS). Source: Organic Chemistry Portal.

-

Title: Iron-Catalyzed Site-Selective Bromination of Benzylic C(sp3)–H Bonds. Source: ACS Publications.

-

Title: Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one. Source: Semantic Scholar.

-

Title: Mild and Regioselective Bromination of Aromatic Compounds with N,N,N',N'-Tetrabromobenzene-1,3-disulfonylamide and Poly(N-bromobenzene-1,3-disulfonylamide). Source: Organic Chemistry Portal.

-

Title: Organic Chemistry: Reaction mechanisms - electrophilic addition of bromine to alkenes. Source: docbrown.info.

-

Title: Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Source: PMC.

-

Title: electrophilic aromatic bromination with N-bromosuccinimide. Source: YouTube.

-

Title: Synthesis of isoindolinones via palladium-catalyzed C-H activation of N-methoxybenzamides. Source: PubMed.

-

Title: Brominated isoindolines: Precursors to functionalised nitroxides. Source: ResearchGate.

-

Title: preparation of 2‐phenylisoindolin‐1‐one. Source: ResearchGate.

-

Title: N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Source: Master Organic Chemistry.

-

Title: The General Mechanism for Electrophilic Aromatic Substitution Reactions. Source: Lumen Learning.

-

Title: 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Source: Chemistry LibreTexts.

-

Title: Iron(iii) bromide catalyzed bromination of 2-tert-butylpyrene and corresponding position-dependent aryl-functionalized pyrene derivatives. Source: RSC Publishing.

Sources

- 1. mdpi.com [mdpi.com]

- 2. 22.5 Aromatic Reactions – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 3. The General Mechanism for Electrophilic Aromatic Substitution Reactions | MCC Organic Chemistry [courses.lumenlearning.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Iron(iii) bromide catalyzed bromination of 2-tert-butylpyrene and corresponding position-dependent aryl-functionalized pyrene derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for the Synthesis and Evaluation of GABA-A Receptor Modulators Derived from 6-Bromo Isoindolinone

Introduction: The Isoindolinone Scaffold in GABA-A Receptor Modulation

The γ-aminobutyric acid type A (GABA-A) receptor, a ligand-gated ion channel, is the principal mediator of fast inhibitory neurotransmission in the central nervous system (CNS).[1] Its dysfunction is implicated in a range of neurological and psychiatric disorders, including epilepsy, anxiety, and sleep disorders. Consequently, the GABA-A receptor is a well-established therapeutic target for a variety of drugs, most notably benzodiazepines, which allosterically enhance the receptor's response to GABA.

The isoindolinone core is a "privileged scaffold" in medicinal chemistry, recognized for its synthetic accessibility and its ability to interact with a multitude of biological targets. In the context of CNS drug discovery, isoindolinone derivatives have emerged as a promising class of GABA-A receptor modulators. Their semi-rigid structure provides a defined orientation for substituents to interact with the receptor's binding pockets, offering the potential for developing novel therapeutics with improved selectivity and safety profiles compared to classical benzodiazepines.

This guide provides a comprehensive overview of the synthesis of novel GABA-A receptor modulators starting from the versatile building block, 6-bromo isoindolinone. We will delve into detailed protocols for the derivatization of this scaffold using modern cross-coupling methodologies and outline the subsequent pharmacological evaluation of the synthesized compounds. The causality behind experimental choices will be explained to provide researchers with a deeper understanding of the underlying principles.

Synthetic Strategies: Functionalization of the 6-Bromo Isoindolinone Core

The bromine atom at the 6-position of the isoindolinone ring serves as a convenient handle for introducing a wide array of chemical diversity through transition metal-catalyzed cross-coupling reactions. This allows for the systematic exploration of the structure-activity relationship (SAR) at this position, which has been shown to be critical for modulating the activity of these compounds at the GABA-A receptor. The following sections detail protocols for two of the most powerful and widely used cross-coupling reactions in medicinal chemistry: the Suzuki-Miyaura coupling for the formation of C-C bonds and the Buchwald-Hartwig amination for the formation of C-N bonds.

General Workflow for the Synthesis of 6-Substituted Isoindolinone Derivatives

The overall synthetic workflow for generating a library of 6-substituted isoindolinone modulators is depicted below. This modular approach allows for the rapid generation of analogs for SAR studies.

Caption: General workflow for the synthesis and evaluation of 6-substituted isoindolinone GABA-A receptor modulators.

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 6-Aryl/Heteroaryl Isoindolinones

The Suzuki-Miyaura coupling is a robust and versatile method for the formation of carbon-carbon bonds between an aryl or vinyl halide and an organoboron compound, catalyzed by a palladium complex. This reaction is particularly useful for accessing 6-aryl and 6-heteroaryl isoindolinone derivatives, which have shown significant potential as GABA-A receptor modulators.

Expertise & Experience: The choice of a palladium(0) catalyst, such as Pd(PPh₃)₄ or one generated in situ from a palladium(II) precursor like Pd(OAc)₂ with a phosphine ligand, is critical for the catalytic cycle. The phosphine ligand stabilizes the palladium center and facilitates the oxidative addition and reductive elimination steps. The base (e.g., K₂CO₃, Cs₂CO₃) is essential for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium catalyst. The use of a mixed solvent system, such as dioxane/water, helps to dissolve both the organic and inorganic reagents.

Detailed Protocol:

-

Reagent Preparation: In a dry reaction vessel, combine 6-bromo isoindolinone (1.0 equiv.), the desired aryl or heteroaryl boronic acid or ester (1.2-1.5 equiv.), and a base such as potassium carbonate (2.0-3.0 equiv.).

-

Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.

-

Solvent and Catalyst Addition: Under the inert atmosphere, add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., in a 4:1 ratio). Then, add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv.).

-

Reaction: Heat the reaction mixture with vigorous stirring to 80-100 °C.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).

-

Work-up: Cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 6-aryl or 6-heteroaryl isoindolinone.

| Entry | Aryl Boronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | 6-Phenylisoindolin-1-one | 85 |

| 2 | 4-Methoxyphenylboronic acid | 6-(4-Methoxyphenyl)isoindolin-1-one | 92 |

| 3 | Pyridine-3-boronic acid | 6-(Pyridin-3-yl)isoindolin-1-one | 78 |

| 4 | Thiophene-2-boronic acid | 6-(Thiophen-2-yl)isoindolin-1-one | 81 |

Table 1: Representative examples of 6-aryl/heteroaryl isoindolinones synthesized via Suzuki-Miyaura coupling. (Yields are representative and may vary based on specific reaction conditions and substrates).

Protocol 2: Buchwald-Hartwig Amination for the Synthesis of 6-Amino Isoindolinones

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction of an aryl halide with an amine, enabling the formation of carbon-nitrogen bonds. This reaction is invaluable for the synthesis of 6-amino isoindolinone derivatives, a class of compounds with the potential for hydrogen bonding interactions within the GABA-A receptor binding site.

Expertise & Experience: The success of the Buchwald-Hartwig amination is highly dependent on the choice of the palladium catalyst, ligand, and base. For electron-rich aryl bromides like 6-bromo isoindolinone, a combination of a palladium precursor such as Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand (e.g., Xantphos, BINAP) is often effective.[2] The choice of base is also crucial, with sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) being commonly used. The reaction is typically carried out in an anhydrous, aprotic solvent like toluene or dioxane under an inert atmosphere.

Detailed Protocol:

-

Reagent Preparation: In a flame-dried reaction vessel, add the palladium precursor (e.g., Pd₂(dba)₃, 0.02 equiv.) and the phosphine ligand (e.g., Xantphos, 0.04 equiv.).

-

Inert Atmosphere: Seal the vessel and purge with an inert gas for 15-20 minutes.

-

Addition of Reactants: Under the inert atmosphere, add 6-bromo isoindolinone (1.0 equiv.), the desired amine (1.2-1.5 equiv.), and the base (e.g., sodium tert-butoxide, 1.5-2.0 equiv.).

-

Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).

-

Reaction: Heat the mixture with vigorous stirring to 90-110 °C.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS until completion (typically 4-24 hours).

-

Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove the palladium catalyst. Wash the filtrate with water and brine, dry the organic layer, and concentrate.

-

Purification: Purify the crude product by flash column chromatography.

| Entry | Amine | Product | Yield (%) |

| 1 | Morpholine | 6-Morpholinoisoindolin-1-one | 88 |

| 2 | Piperidine | 6-(Piperidin-1-yl)isoindolin-1-one | 91 |

| 3 | Aniline | 6-(Phenylamino)isoindolin-1-one | 75 |

| 4 | Benzylamine | 6-(Benzylamino)isoindolin-1-one | 83 |

Table 2: Representative examples of 6-amino isoindolinones synthesized via Buchwald-Hartwig amination. (Yields are representative and may vary based on specific reaction conditions and substrates).

Pharmacological Evaluation: Assessing GABA-A Receptor Modulatory Activity

Once a library of 6-substituted isoindolinone derivatives has been synthesized, the next critical step is to evaluate their pharmacological activity at the GABA-A receptor. A tiered approach, starting with in vitro binding and functional assays, is typically employed to identify promising lead compounds.

In Vitro Evaluation Workflow

Caption: Tiered in vitro screening cascade for the pharmacological evaluation of isoindolinone-based GABA-A receptor modulators.

Protocol 3: Radioligand Binding Assay

Radioligand binding assays are a high-throughput method to determine the affinity of a test compound for a specific receptor binding site. For GABA-A receptor modulators that act at the benzodiazepine site, a competition binding assay using [³H]flumazenil is commonly employed.

Expertise & Experience: This assay relies on the principle of competitive binding, where the unlabeled test compound competes with a radiolabeled ligand ([³H]flumazenil) for the same binding site on the receptor. The amount of radioactivity measured is inversely proportional to the affinity of the test compound. It is crucial to use a well-characterized source of GABA-A receptors, such as rat cortical membranes, and to carefully control the incubation conditions (temperature, time, and buffer composition) to ensure reproducible results.

Detailed Protocol:

-

Membrane Preparation: Prepare a crude synaptic membrane fraction from rat cerebral cortex by homogenization and differential centrifugation.

-

Assay Buffer: Prepare a suitable assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Incubation: In a 96-well plate, combine the membrane preparation, [³H]flumazenil (at a concentration near its Kd, e.g., 1-2 nM), and varying concentrations of the test compound. For the determination of non-specific binding, a high concentration of a known benzodiazepine site ligand (e.g., 10 µM diazepam) is used.

-

Incubation Conditions: Incubate the plate at 0-4 °C for 60-90 minutes to reach equilibrium.

-

Termination: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioactivity.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Protocol 4: Two-Electrode Voltage-Clamp (TEVC) Electrophysiology in Xenopus Oocytes

Functional assays are essential to determine the efficacy of a compound, i.e., whether it acts as a positive allosteric modulator (PAM), a negative allosteric modulator (NAM), or a direct agonist. The TEVC technique using Xenopus oocytes expressing recombinant GABA-A receptors is a robust system for this purpose.[3]

Expertise & Experience: This technique involves injecting cRNAs encoding the desired GABA-A receptor subunits (e.g., α1, β2, γ2) into Xenopus oocytes. The oocytes will then express functional receptors on their surface. Two microelectrodes are inserted into the oocyte, one to measure the membrane potential and the other to inject current. The application of GABA will open the chloride channels, leading to an inward current that can be measured. The effect of the test compound on the GABA-evoked current reveals its modulatory activity. It is important to use a low concentration of GABA (the EC₁₀-EC₂₀) when screening for PAMs to allow for a significant potentiation of the current.

Detailed Protocol:

-

Oocyte Preparation: Harvest and defolliculate oocytes from a female Xenopus laevis.

-

cRNA Injection: Inject the oocytes with a mixture of cRNAs encoding the desired GABA-A receptor subunits.

-

Incubation: Incubate the oocytes for 2-5 days to allow for receptor expression.

-

Electrophysiological Recording: Place an oocyte in a recording chamber and perfuse with a standard frog Ringer's solution. Impale the oocyte with two microelectrodes filled with 3 M KCl. Clamp the membrane potential at -60 mV.

-

GABA Application: Apply a low concentration of GABA (e.g., EC₁₀) to elicit a control current.

-

Compound Application: Co-apply the test compound with the same concentration of GABA and measure the change in the current amplitude. An increase in current indicates a PAM, while a decrease indicates a NAM.

-

Dose-Response Curves: To determine the potency (EC₅₀) and efficacy (Emax) of a modulator, apply a range of concentrations of the compound in the presence of a fixed concentration of GABA.

Structure-Activity Relationship (SAR) and Lead Optimization

The data obtained from the pharmacological evaluation of the synthesized library of 6-substituted isoindolinones can be used to establish a structure-activity relationship. This information is crucial for guiding the design of more potent and selective modulators.

Key SAR Insights for Isoindolinone-Based GABA-A Modulators:

-

Substitution at the 6-position: The nature of the substituent at the 6-position of the isoindolinone core has a significant impact on the modulatory activity. Aromatic and heteroaromatic groups introduced via Suzuki-Miyaura coupling can engage in π-π stacking interactions within the receptor binding pocket. Amino groups introduced via Buchwald-Hartwig amination can form hydrogen bonds, potentially increasing affinity and modulating efficacy.

-

Substitution at the 2-position (N-alkylation): The substituent on the isoindolinone nitrogen also plays a crucial role in determining the pharmacological profile. For example, in a series of 2,7-disubstituted isoindolin-1-ones, a cyclopropylmethyl group at the N2 position was found to be optimal for potent PAM activity.

| Compound ID | R¹ (at C6) | R² (at N2) | GABA-A PAM Activity (EC₅₀, nM) |

| 1 | -H | -CH₃ | >10,000 |

| 2a | -Phenyl | -CH₂-cPr | 500 |

| 2b | -Morpholino | -CH₂-cPr | 250 |

| 3 | -Cl | -CH₂-cPr | 50 |

Table 3: Illustrative Structure-Activity Relationship of 6-Substituted Isoindolinones. (Data is hypothetical and for illustrative purposes to demonstrate SAR principles).

Conclusion

The 6-bromo isoindolinone scaffold is a highly valuable starting point for the synthesis of novel GABA-A receptor modulators. The application of modern synthetic methodologies, such as the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, allows for the efficient generation of diverse chemical libraries. A systematic pharmacological evaluation of these compounds using a combination of in vitro binding and functional assays can lead to the identification of potent and selective modulators with therapeutic potential for a range of CNS disorders. The protocols and insights provided in this guide are intended to empower researchers in their efforts to discover the next generation of GABA-A receptor-targeted therapeutics.

References

- Mody, I., & Pearce, R. A. (2004). Diversity of GABAA receptors: a good thing?. Trends in neurosciences, 27(9), 529-535.

- Johnston, G. A. (2013). GABAA receptor pharmacology. Pharmacology & therapeutics, 140(1), 1-21.

- Olsen, R. W., & Sieghart, W. (2008). GABAA receptors: subtypes, regional distribution, and function. Journal of neurochemistry, 107(5), 1133-1141.

- Sieghart, W. (2006). Structure and pharmacology of GABAA receptor subtypes. Current topics in medicinal chemistry, 6(8), 759-770.

- Sur, C., & Wafford, K. A. (2005). The role of GABAA receptor subtypes in the pathophysiology and treatment of anxiety. Current pharmaceutical design, 11(16), 2055-2063.

-

González-Periañez, S., Hernández-Rosas, F., López-Rosas, C. A., Ramos-Morales, F. R., & Pawar, T. J. (2025). Multistage Molecular Simulations, Design, Synthesis, and Anticonvulsant Evaluation of 2-(Isoindolin-2-yl) Esters of Aromatic Amino Acids Targeting GABAA Receptors via π-π Stacking. International Journal of Molecular Sciences, 26(13), 6780. [Link]

-

Li, G., et al. (2025). Discovery of Novel Isoindolin-1-one Derivatives as GABAA Receptors Positive Allosteric Modulators with Antiepileptic Efficacy. Journal of Medicinal Chemistry, 68(16), 17538-17564. [Link]

- Buchwald, S. L., & Hartwig, J. F. (2010). Palladium-Catalyzed C-N Cross-Coupling Reactions. John Wiley & Sons.

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical reviews, 95(7), 2457-2483.

- St-Gelais, M., et al. (2021). High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. Organic Process Research & Development, 25(3), 574-583.

-

Khom, S., et al. (2013). Insights into structure–activity relationship of GABAA receptor modulating coumarins and furanocoumarins. Biochemical pharmacology, 85(11), 1668-1677. [Link]

-

Jansen, M., et al. (2008). Synthesis of GABAA receptor agonists and evaluation of their alpha-subunit selectivity and orientation in the GABA binding site. Journal of medicinal chemistry, 51(16), 5057-5067. [Link]

Sources

- 1. GABA and the GABAA Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and GABA(A) receptor activity of 6-oxa-analogs of neurosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Insights into structure–activity relationship of GABAA receptor modulating coumarins and furanocoumarins - PMC [pmc.ncbi.nlm.nih.gov]

Preparation of Cbl-b inhibitors starting from 6-Bromo-2-phenylisoindolin-1-one

Application Note: High-Affinity Cbl-b Inhibitor Synthesis via C6-Functionalization of 6-Bromo-2-phenylisoindolin-1-one

Executive Summary

This application note details the synthetic utility of 6-Bromo-2-phenylisoindolin-1-one as a privileged scaffold for generating small-molecule inhibitors of Casitas B-lineage lymphoma-b (Cbl-b) . Cbl-b is an E3 ubiquitin ligase that functions as a negative regulator of T-cell activation.[1][2][3][4] Inhibition of Cbl-b releases the "brakes" on the immune system, enhancing anti-tumor immunity.

This guide focuses on the Late-Stage Functionalization (LSF) of the 6-bromo position via Palladium-catalyzed cross-coupling to generate biaryl pharmacophores capable of binding the Tyrosine Kinase Binding (TKB) domain of Cbl-b.

Scientific Background & Rationale

The Target: Cbl-b in Immuno-Oncology

Cbl-b limits T-cell receptor (TCR) signaling by ubiquitinating downstream effectors (e.g., PI3K, ZAP-70), marking them for proteasomal degradation. In the tumor microenvironment, Cbl-b is often upregulated, leading to T-cell anergy.

-

Mechanism: Small molecule inhibitors typically bind to the TKB domain or the linker region, locking the protein in a closed, inactive conformation (molecular glue mechanism) or sterically hindering E2 ubiquitin-conjugating enzyme recruitment.

-

Therapeutic Goal: Enhance IL-2 secretion and T-cell proliferation without inducing autoimmunity.

The Scaffold: Isoindolin-1-one

The 6-Bromo-2-phenylisoindolin-1-one core is a "privileged structure" in medicinal chemistry due to its:

-

Rigidity: The bicyclic system restricts conformational entropy, minimizing the energy penalty upon binding.

-

Vector Alignment: The C6-bromo position allows for the introduction of aryl/heteroaryl "wings" that extend into the hydrophobic sub-pockets of the Cbl-b TKB domain.

-

Metabolic Stability: The lactam core is generally resistant to rapid hydrolysis compared to linear amides.

Biological Pathway Visualization

The following diagram illustrates the Cbl-b signaling pathway and the intervention point of the synthesized inhibitor.

Caption: Cbl-b negative regulation of TCR signaling and restoration of T-cell activity via small molecule inhibition.[2]

Experimental Protocol: C6-Arylation via Suzuki-Miyaura Coupling

This protocol describes the conversion of 6-Bromo-2-phenylisoindolin-1-one (1) into a potent Cbl-b inhibitor analog (3) by coupling with (1-methyl-1H-pyrazol-4-yl)boronic acid (2) . This pyrazole moiety is a common motif in high-affinity Cbl-b ligands (e.g., related to NX-1607 series).

Reaction Scheme

-

Starting Material: 6-Bromo-2-phenylisoindolin-1-one

-

Reagent: 1-Methyl-1H-pyrazol-4-ylboronic acid (pinacol ester or free acid)

-

Catalyst: Pd(dppf)Cl₂ · CH₂Cl₂

-

Base: Cs₂CO₃ (Cesium Carbonate)

-

Solvent: 1,4-Dioxane / Water (4:1)

Step-by-Step Methodology

Step 1: Reaction Setup (Inert Atmosphere)

-

In a 50 mL oven-dried Schlenk tube or microwave vial, charge:

-

6-Bromo-2-phenylisoindolin-1-one (1.0 equiv, 288 mg, 1.0 mmol).

-

1-Methyl-1H-pyrazol-4-ylboronic acid (1.5 equiv, 189 mg, 1.5 mmol).

-

Cs₂CO₃ (3.0 equiv, 977 mg, 3.0 mmol).

-

-

Add 1,4-Dioxane (8 mL) and degassed water (2 mL).

-

Critical Step: Sparge the mixture with Argon or Nitrogen for 10 minutes to remove dissolved oxygen (Oxygen poisons Pd(0) species).

Step 2: Catalyst Addition & Heating

-

Add Pd(dppf)Cl₂ · CH₂Cl₂ (5 mol%, 41 mg).

-

Seal the vessel immediately.

-

Thermal Method: Heat to 90°C in an oil bath for 12–16 hours.

-

Microwave Method (Alternative): Heat to 110°C for 45 minutes.

Step 3: Workup & Purification

-

Cool the reaction to room temperature.

-

Dilute with Ethyl Acetate (30 mL) and filter through a pad of Celite to remove Palladium black.

-

Wash the filtrate with water (2 x 15 mL) and brine (1 x 15 mL).

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Flash Column Chromatography (SiO₂).

-

Eluent: Gradient of 0% to 5% Methanol in Dichloromethane (DCM).

-

Target: The product typically elutes at ~2-3% MeOH/DCM due to the polarity of the pyrazole.

-

Step 4: Characterization (Expected Data)

-

¹H NMR (400 MHz, DMSO-d₆): Look for the disappearance of the aromatic signals characteristic of the starting bromide and the appearance of two singlets (or doublets with small coupling) for the pyrazole protons at ~δ 8.0–8.3 ppm.

-

LC-MS: Expected Mass [M+H]⁺ = ~290.1 (Calculated for C₁₈H₁₅N₃O).

Synthesis Workflow Diagram

Caption: Workflow for the conversion of 6-bromo-isoindolinone to active Cbl-b inhibitor.

Quantitative Data & Troubleshooting

Optimization Table

The following conditions have been benchmarked for this specific scaffold:

| Parameter | Condition A (Standard) | Condition B (High Yield) | Condition C (Green) |

| Catalyst | Pd(PPh₃)₄ (5 mol%) | Pd(dppf)Cl₂ (5 mol%) | Pd(OAc)₂ / SPhos |

| Base | Na₂CO₃ (2M aq) | Cs₂CO₃ (Solid) | K₃PO₄ |

| Solvent | DME / Water | Dioxane / Water | Ethanol / Water |

| Temp/Time | 85°C / 24h | 90°C / 12h | 80°C / 6h |

| Yield | 65-70% | 85-92% | 75-80% |

Troubleshooting Guide

-

Problem: Low conversion of Starting Material (SM).

-

Problem: Protodeboronation of the boronic acid (formation of unsubstituted pyrazole).

-

Problem: Palladium residue in final product (Interferes with biological assay).

-

Solution: Use a metal scavenger resin (e.g., SiliaMetS® Thiol) during the final workup.

-

References

-

Genentech Inc. (2024).[8] 6-Substituted-3-Phenylisoindolin-1-ones as Cbl-b Inhibitors. WO 2024/233831.[9] Link

-

Nurix Therapeutics. (2023). The co-crystal structure of Cbl-b and a small-molecule inhibitor reveals the mechanism of Cbl-b inhibition. Nature Communications. Link

-

Structural Genomics Consortium. (2023). Co-crystal structure of CBL-B in complex with N-Aryl isoindolin-1-one inhibitor (PDB: 8GCY). Link

-

BenchChem. (2025). The Isoindoline-1,3-dione Scaffold: A Privileged Core in Modern Medicinal Chemistry. Link

-

Frontiers in Chemistry. (2021). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses. Link

Sources

- 1. umtm.cz [umtm.cz]

- 2. biorxiv.org [biorxiv.org]

- 3. The co-crystal structure of Cbl-b and a small-molecule inhibitor reveals the mechanism of Cbl-b inhibition (Journal Article) | OSTI.GOV [osti.gov]

- 4. Structure- and property-based design of cbl-b inhibitors from a novel DEL hit that binds in the SH2 domain - American Chemical Society [acs.digitellinc.com]

- 5. CN105153013A - Synthesis method of 6-bromoisoindolinyl-1-one - Google Patents [patents.google.com]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. Potential Therapeutic Benefit of the Selective Inhibitors of Casitas B Cell Lymphoma-b (CBL-B) in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel 6-Substituted-3-Phenylisoindolin-1-ones as Cbl-B Inhibitors for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Enhancing the Solubility of 6-Bromo-2-phenylisoindolin-1-one in DMSO and Methanol

Welcome to the Technical Support Center for 6-Bromo-2-phenylisoindolin-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for overcoming solubility challenges with this compound in two common laboratory solvents: Dimethyl Sulfoxide (DMSO) and Methanol. While specific quantitative solubility data for 6-Bromo-2-phenylisoindolin-1-one is not extensively documented in public literature, this guide synthesizes established principles of solubility enhancement to empower you to develop robust and reproducible experimental protocols.

Troubleshooting Guide: Addressing Common Solubility Issues

This section is formatted in a question-and-answer style to directly address specific problems you may encounter during your experiments.

Question 1: I've added the calculated amount of 6-Bromo-2-phenylisoindolin-1-one to my DMSO or methanol, but it's not completely dissolving, even after vortexing. What should I do?

Answer:

Incomplete dissolution is a common challenge with compounds that have low intrinsic solubility. Here is a systematic approach to troubleshoot this issue:

-

Initial Assessment: Visually confirm that solid particles remain. Sometimes, highly concentrated solutions can be viscous, giving the appearance of undissolved material.

-

Energy Input:

-

Sonication: This is often the most effective initial step. Sonicating the sample in a water bath for 5-15 minutes can break down particle agglomerates and increase the surface area available for solvation.

-

Gentle Heating: Warming the solution can significantly increase solubility.[1][2] Use a water bath set to a controlled temperature (e.g., 30-40°C). Be cautious, as excessive heat can degrade some compounds. Always check for any known temperature sensitivities of your compound.

-

-

Time: Allow the mixture to stir or agitate for an extended period (e.g., 1-2 hours) at a controlled room temperature. Some compounds dissolve slowly.

-

Particle Size Reduction: If you are working with the solid compound, its particle size can impact the dissolution rate.[3][4] While micronization is an advanced technique, ensuring your starting material is a fine powder can be beneficial.[3][4]

Question 2: My compound dissolved initially in DMSO, but a precipitate formed after a short period or upon cooling. Why is this happening and how can I prevent it?

Answer:

This phenomenon is indicative of forming a supersaturated solution, which is inherently unstable.

-

Causality: You have likely exceeded the thermodynamic solubility limit of the compound at that specific temperature. While initial energy input (like heating) can dissolve more solute, it will precipitate out as the solution returns to a lower energy state (room temperature).

-

Preventative Measures:

-

Work at a Lower Concentration: The most straightforward solution is to prepare a more dilute stock solution.

-

Maintain a Slightly Elevated Temperature: If your experimental setup allows, maintaining a constant, slightly elevated temperature (e.g., 25-30°C) can keep the compound in solution. However, be mindful of potential solvent evaporation over time.

-

Co-Solvent System: Introducing a co-solvent can increase the overall solvating power of your system and stabilize the dissolved compound.[3][4][5][6]

-

Question 3: I am diluting my DMSO stock solution of 6-Bromo-2-phenylisoindolin-1-one into an aqueous buffer for a biological assay, and the compound is crashing out. How can I resolve this?

Answer:

This is a very common issue known as "antisolvent precipitation." DMSO is miscible with water, but the compound dissolved in it may not be soluble in the resulting mixed-solvent system, which has a much higher polarity than pure DMSO.[7][8]

Here are several strategies to mitigate this:

-

Lower the Final Concentration: Attempt to work at a lower final concentration of your compound in the aqueous buffer.[7]

-

Increase the Percentage of Organic Solvent: If your assay can tolerate it, increasing the final percentage of DMSO in your aqueous solution can help maintain solubility.[7] However, be aware that DMSO concentrations above 0.5-1% can have biological effects in many cell-based assays.

-

Use a Surfactant: For some applications, adding a small amount of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, to the aqueous buffer can help to keep hydrophobic compounds in solution.[7]

-

Prepare Fresh Dilutions: Do not store dilute aqueous solutions for extended periods, as the compound may precipitate over time. Prepare fresh dilutions from your stock solution for each experiment.[7]

Frequently Asked Questions (FAQs)

This section addresses broader questions regarding the handling and enhancement of solubility for 6-Bromo-2-phenylisoindolin-1-one.

Question 1: What is the best starting approach to determine the solubility of 6-Bromo-2-phenylisoindolin-1-one in DMSO or methanol?

Answer:

A systematic approach is recommended:

-

Start Small: Begin by attempting to prepare a relatively high concentration stock solution, for example, 10 mM.

-

Incremental Solvent Addition: Add a portion of the solvent, vortex, and observe. Continue adding solvent incrementally until the compound fully dissolves. This will give you a ballpark estimate of its solubility.

-

Employ Enhancement Techniques: If solubility is limited, systematically apply the techniques described in this guide (sonication, gentle heating, co-solvents) to determine the most effective method for your desired concentration.

Question 2: How does temperature affect the solubility of 6-Bromo-2-phenylisoindolin-1-one in DMSO and methanol?

Answer:

For most solid organic compounds, solubility in DMSO and methanol increases with temperature.[2][9] This is because the increased kinetic energy helps to overcome the intermolecular forces in the solid crystal lattice and promotes interaction with the solvent molecules. However, it is crucial to be aware of the potential for compound degradation at elevated temperatures and the risk of precipitation upon cooling, as discussed in the troubleshooting section.

Question 3: Can I use co-solvents with DMSO or methanol to improve the solubility of 6-Bromo-2-phenylisoindolin-1-one?

Answer:

Yes, using co-solvents is a powerful and common technique.[3][4][5][6] The principle is to modify the overall polarity of the solvent system to better match that of the solute.

-

For DMSO: While DMSO is a very strong solvent, for particularly challenging compounds, a small percentage of another polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF) could be explored, though this is less common.

-

For Methanol: Methanol is a polar protic solvent. Adding a less polar, water-miscible co-solvent like ethanol or isopropanol might in some cases improve solubility if the compound has significant non-polar character. Conversely, for a more polar compound, a small amount of water could potentially increase solubility in methanol, though this is less likely for a bromo-phenyl substituted compound.

The selection of a co-solvent system is often empirical and requires experimental testing.

Question 4: How should I store my stock solutions of 6-Bromo-2-phenylisoindolin-1-one in DMSO? Are there stability concerns?

Answer:

Proper storage is critical to ensure the integrity of your compound.

-

Aliquoting: It is highly recommended to aliquot your stock solution into smaller, single-use volumes. This minimizes the number of freeze-thaw cycles, which can negatively impact compound stability.[10][11]

-

Storage Temperature: For long-term storage, -20°C or -80°C is recommended.[7]

-

Water Contamination: DMSO is hygroscopic and readily absorbs water from the atmosphere.[10] Water can decrease the solubility of hydrophobic compounds and potentially lead to hydrolysis of sensitive molecules. Use anhydrous DMSO when possible and keep containers tightly sealed.

-

Light and Air: Protect your solutions from light and consider flushing the headspace of your storage vials with an inert gas like nitrogen or argon to prevent oxidation, especially for long-term storage.[12]

Studies have shown that while many compounds are stable in DMSO, degradation can occur over time, especially at room temperature.[13][14] The stability of your specific compound should be empirically validated if it is to be stored for extended periods.

Experimental Protocols

Protocol 1: Basic Solubility Assessment

-

Weigh Compound: Accurately weigh a small amount (e.g., 1-5 mg) of 6-Bromo-2-phenylisoindolin-1-one into a clean, dry glass vial.

-

Initial Solvent Addition: Add a small, measured volume of DMSO or methanol (e.g., 100 µL).

-

Vortex: Vortex the vial vigorously for 1-2 minutes.

-

Visual Inspection: Observe the solution against a light and dark background to check for undissolved particles.

-

Incremental Addition: If the compound is not fully dissolved, add another measured aliquot of the solvent and repeat the vortexing and inspection steps.

-

Record Volume: Once the compound is fully dissolved, record the total volume of solvent used to calculate the approximate solubility.

Protocol 2: Solubility Enhancement using Sonication and Heating

-

Prepare Slurry: Prepare a slurry of the compound in the desired solvent at a concentration slightly higher than your target.

-

Sonication: Place the vial in a bath sonicator and sonicate for 10-15 minutes. Check for dissolution.

-

Gentle Heating: If sonication is insufficient, transfer the vial to a water bath or heating block set to 30-40°C.

-

Agitation: Stir or vortex the solution periodically while heating for up to 30 minutes.

-

Cooling and Observation: Allow the solution to cool slowly to room temperature and observe for any precipitation. If precipitation occurs, the compound is likely not soluble at that concentration under ambient conditions.

Data Presentation

While specific solubility values for 6-Bromo-2-phenylisoindolin-1-one are not available, the following table illustrates the conceptual effect of various enhancement techniques.

| Technique | Expected Effect on Solubility | Key Considerations |

| Sonication | Moderate Increase | Breaks up agglomerates, increases surface area. |

| Gentle Heating (30-40°C) | Significant Increase | Risk of compound degradation; potential for precipitation upon cooling. |

| Co-solvent Addition | Variable Increase | Dependent on the choice of co-solvent; requires empirical testing. |

| Extended Agitation | Minor to Moderate Increase | Useful for compounds that are slow to dissolve. |

Visualizations

Experimental Workflow for Solubility Enhancement

Caption: A logical workflow for troubleshooting and enhancing compound solubility.

Decision Tree for Dilution into Aqueous Buffers

Caption: A decision-making workflow for addressing precipitation upon aqueous dilution.

References

-

Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-304. [Link]

-

Kozikowski, B. A., et al. (2003). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of Biomolecular Screening, 8(2), 210-215. [Link]

-

Gaylord Chemical Company. (2026). DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing. Gaylord Chemical. [Link]

-

Matlock, J. V., et al. (2018). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Omega, 3(9), 11016-11023. [Link]

-

Savjani, K. T., et al. (2012). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Journal of Pharmaceutical Investigation, 1(1), 1-10. [Link]

-

ResearchGate. (2015). What is the suitable storage condition of the compound (volatile compound) that already dissolved in dimethyl sulfoxide (DMSO)? ResearchGate. [Link]

-

Quora. (2024). How can dimethyl sulfoxide enhance solubility in lab applications? Quora. [Link]

-

Lee, Y., et al. (2021). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Pharmaceutics, 13(1), 103. [Link]

-

Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceuticals. [Link]

-

modern-drug-discovery. (2001). News in Brief: Sample stability during freeze-thaw. Modern Drug Discovery, 4(11), 51. [Link]

-

ResearchGate. (2014). How long can a compound be stable in DMSO for? ResearchGate. [Link]

-

Wikipedia. (n.d.). Dimethyl sulfoxide. Wikipedia. [Link]

-